Ro 48-8071 fumarate
Overview
Description
Mechanism of Action
Target of Action
Ro 48-8071 fumarate primarily targets the enzyme Oxidosqualene Cyclase (OSC) in the cholesterol biosynthesis pathway . OSC is a crucial enzyme that catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, a key step in the biosynthesis of cholesterol .
Mode of Action
this compound acts as an inhibitor of OSC, blocking the conversion of 2,3-oxidosqualene to lanosterol . By inhibiting this step, this compound effectively reduces cholesterol synthesis in cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholesterol biosynthesis pathway . By inhibiting OSC, this compound disrupts the production of cholesterol, which can have significant downstream effects. For instance, it can lead to a decrease in the synthesis of low-density lipoprotein cholesterol (LDL-C), a major risk factor for cardiovascular diseases .
Result of Action
this compound has been shown to reduce the viability of various cancer cell lines, including prostate and breast cancer cells . It has also been found to induce apoptosis in tumor cells in vivo . Moreover, it has been reported to inhibit Ebola virus cell entry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the specific cellular environment, such as the presence of other enzymes and molecules, can also impact the compound’s action.
Biochemical Analysis
Biochemical Properties
Ro 48-8071 fumarate interacts with the enzyme OSC, blocking its function and thereby inhibiting cholesterol synthesis . This interaction occurs at the nanomolar level, indicating a high affinity between this compound and OSC .
Cellular Effects
In HepG2 cells, a type of liver cell line, this compound has been shown to reduce cholesterol synthesis in a dose-dependent manner . It also reduces the viability of certain cancer cell lines, such as breast and prostate cancer cells . Furthermore, it has been found to inhibit Ebola virus (EBOV) cell entry .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to OSC and inhibiting its function . This leads to a decrease in cholesterol synthesis, which can have various downstream effects, including changes in cell membrane composition and function .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For example, it has been shown to reduce cholesterol synthesis in HepG2 cells in a dose-dependent manner
Dosage Effects in Animal Models
In animal models, this compound has been shown to lower low-density lipoprotein (LDL) cholesterol levels
Metabolic Pathways
This compound is involved in the cholesterol biosynthetic pathway, where it inhibits the function of OSC . This leads to a decrease in the production of cholesterol and potentially other downstream metabolites.
Preparation Methods
The synthesis of Ro 48-8071 fumarate involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The final step involves the formation of the fumarate salt to enhance the compound’s stability and solubility . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific solvents and catalysts .
Chemical Reactions Analysis
Ro 48-8071 fumarate undergoes various chemical reactions, including:
Reduction: Commonly performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of hydroxyl or carbonyl derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
Ro 48-8071 fumarate has a wide range of scientific research applications:
Chemistry: Used as a tool to study the cholesterol biosynthesis pathway and the role of 2,3-oxidosqualene cyclase.
Biology: Investigated for its effects on cell viability and apoptosis in various cancer cell lines.
Industry: Utilized in the development of novel cholesterol-lowering drugs and anti-cancer therapies.
Comparison with Similar Compounds
Ro 48-8071 fumarate is often compared with other cholesterol-lowering agents such as fluvastatin and simvastatin . While all these compounds inhibit cholesterol synthesis, this compound is unique in its ability to induce apoptosis in cancer cells and modulate hormone receptor expression . Similar compounds include:
Fluvastatin: A statin that inhibits HMG-CoA reductase, primarily used to lower cholesterol levels.
Simvastatin: Another statin with similar cholesterol-lowering effects but less potent in inducing apoptosis in cancer cells.
This compound stands out due to its dual role in cholesterol reduction and cancer therapy, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;(E)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrFNO2.C4H4O4/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18;5-3(6)1-2-4(7)8/h3,8-13,17H,1,4-7,14-16H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYAYLWZCRGKDS-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31BrFNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189197-69-1 | |
Record name | (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone (2E)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189197-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RO-48-8071 fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189197691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro-48-8071 fumarate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YBF6VZ4ML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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